molecular formula C14H15ClN2O2 B2852475 tert-butyl N-(2-chloroquinolin-3-yl)carbamate CAS No. 742698-74-4

tert-butyl N-(2-chloroquinolin-3-yl)carbamate

Cat. No. B2852475
M. Wt: 278.74
InChI Key: JMYFEQRTKXNZBH-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-chloroquinolin-3-yl)carbamate” is a chemical compound with the CAS number 742698-74-4 . It has a molecular weight of 278.74 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) . This indicates that the compound has a quinoline ring, a carbamate group, and a tert-butyl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for its potent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This molecule, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, represents a significant step forward in antimalarial drug development. It showcases the potential of synthetic quinolines derived from cheap and readily available starting materials in addressing global health challenges related to malaria (O’Neill et al., 2009).

Corrosion Inhibition

Research into organic compounds based on 8-hydroxyquinoline has led to the development of new materials for corrosion protection. Specifically, tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) has been evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solution. The studies demonstrate the compound's effectiveness in protecting against corrosion, highlighting its potential application in industrial settings (Faydy et al., 2019).

Chemical Synthesis and Material Science

The synthesis of substituted tetrahydroisoquinolines through lithiation and electrophilic quenching processes has been explored, with tert-butoxycarbonyl (Boc)-protected intermediates yielding a variety of functionalized products. This research underscores the versatility of tert-butyl N-(2-chloroquinolin-3-yl)carbamate derivatives in synthetic organic chemistry, offering pathways to complex molecules with potential applications in medicinal chemistry and material science (Talk et al., 2016).

Luminescent Materials for Data Security

Investigations into heteroleptic cationic Ir(III) complexes have revealed the potential of tert-butyl substituted compounds in creating materials with tunable emissions and mechanoluminescence. These properties are crucial for the development of smart luminescent materials for applications such as data security protection, showcasing an innovative use of tert-butyl N-(2-chloroquinolin-3-yl)carbamate derivatives in advanced material science (Song et al., 2016).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care and to follow all safety guidelines.

properties

IUPAC Name

tert-butyl N-(2-chloroquinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYFEQRTKXNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-chloroquinolin-3-yl)carbamate

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